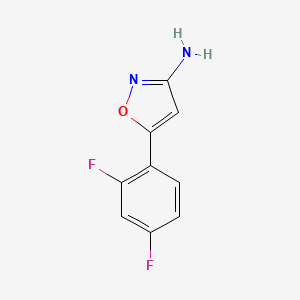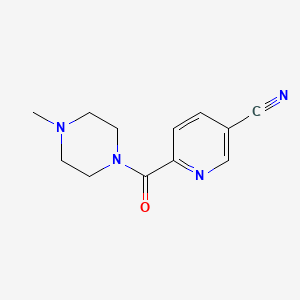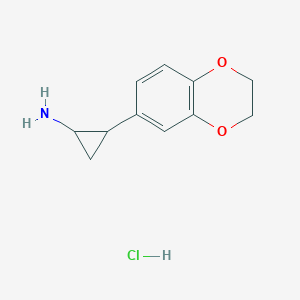![molecular formula C13H14N2O B1423335 4-Methyl-3-[(4-methylpyridin-2-yl)oxy]aniline CAS No. 1249485-96-8](/img/structure/B1423335.png)
4-Methyl-3-[(4-methylpyridin-2-yl)oxy]aniline
Vue d'ensemble
Description
“4-Methyl-3-[(4-methylpyridin-2-yl)oxy]aniline” is a chemical compound with the CAS Number: 1249485-96-8 . It has a molecular weight of 214.27 . The compound is in the form of a powder .
Molecular Structure Analysis
The InChI code for “4-Methyl-3-[(4-methylpyridin-2-yl)oxy]aniline” is 1S/C13H14N2O/c1-9-5-6-15-13(7-9)16-12-8-11(14)4-3-10(12)2/h3-8H,14H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound “4-Methyl-3-[(4-methylpyridin-2-yl)oxy]aniline” is a powder . The storage temperature and shipping temperature are not specified in the search results .Applications De Recherche Scientifique
Analogous Compounds and Their Applications
Chemical Synthesis and Drug Development:
- Compounds similar to 4-Methyl-3-[(4-methylpyridin-2-yl)oxy]aniline, such as those within the aniline derivatives class, play critical roles in the synthesis of pharmaceuticals and agrochemicals. For example, aniline derivatives are foundational in creating various therapeutic agents, including analgesics, antipyretics, and antibiotics (Issac & Tierney, 1996). This indicates that 4-Methyl-3-[(4-methylpyridin-2-yl)oxy]aniline could serve as a key intermediate or structural motif in the design and synthesis of novel drugs.
Material Science and Catalysis:
- The structure of 4-Methyl-3-[(4-methylpyridin-2-yl)oxy]aniline suggests potential utility in material science, particularly in the development of novel organic materials with electronic, photonic, or catalytic applications. For instance, aniline and pyridine derivatives have been investigated for their roles in creating conductive polymers and as ligands in catalysis processes, respectively (Oliviero, Barbier, & Duprez, 2003). This suggests that our compound of interest could be explored for similar applications, leveraging its unique electronic properties and reactivity.
Biological Studies and Mechanistic Investigations:
- Although the direct biological activity of 4-Methyl-3-[(4-methylpyridin-2-yl)oxy]aniline is not documented, analogous compounds have been utilized to understand biological mechanisms and as probes in biochemical research. For example, aniline and its derivatives have been studied for their toxicological impacts on biological systems, providing insights into mechanisms of toxicity and the molecular basis of certain diseases (Makhdoumi, Hossini, Ashraf, & Limoee, 2019). This indicates potential for 4-Methyl-3-[(4-methylpyridin-2-yl)oxy]aniline in toxicological studies or as a molecular tool in understanding specific biochemical pathways.
Propriétés
IUPAC Name |
4-methyl-3-(4-methylpyridin-2-yl)oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-5-6-15-13(7-9)16-12-8-11(14)4-3-10(12)2/h3-8H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXXARDREVQYJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)OC2=C(C=CC(=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




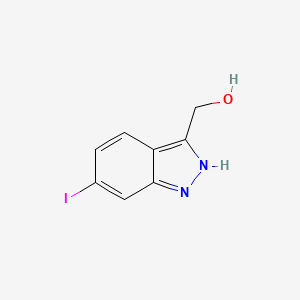
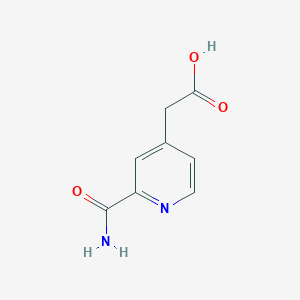

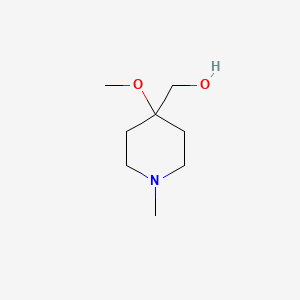
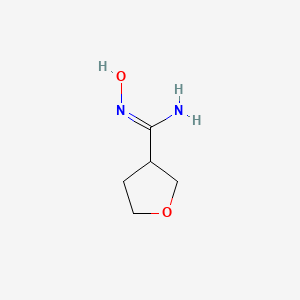


![2-[(3-Methylbut-2-en-1-yl)sulfanyl]-3-phenylpropanoic acid](/img/structure/B1423266.png)
